N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide
Description
N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14-12-20(13-16-5-3-2-4-6-16)10-9-17(14)19-18(21)11-15-7-8-15/h2-6,14-15,17H,7-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSRAWMIGGGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)CC2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors. This may involve the use of reagents such as benzyl chloride and methylamine.
Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Cyclopropylacetamide Formation: The final step involves the formation of the cyclopropylacetamide moiety, which is achieved through the reaction of the piperidine derivative with cyclopropylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropylacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide involves its interaction with specific molecular targets in the body. It is believed to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
- N-(1-benzyl-3-methylpiperidin-4-yl)-2,2,2-trifluoro-N-phenylacetamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
Uniqueness
N-(1-benzyl-3-methylpiperidin-4-yl)-2-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
